molecular formula C28H31NO4 B12465538 Octyl (16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)acetate (non-preferred name)

Octyl (16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)acetate (non-preferred name)

Cat. No.: B12465538
M. Wt: 445.5 g/mol
InChI Key: BPUZJMFUQNRCTP-UHFFFAOYSA-N
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Description

Octyl 2-{16,18-dioxo-17-azapentacyclo[6.6.5.0(2),?.0?,(1)?.0(1)?,(1)?]nonadeca-2(7),3,5,9(14),10,12-hexaen-17-yl}acetate is a complex organic compound with a unique pentacyclic structure. This compound is characterized by its intricate arrangement of rings and functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of octyl 2-{16,18-dioxo-17-azapentacyclo[6.6.5.0(2),?.0?,(1)?.0(1)?,(1)?]nonadeca-2(7),3,5,9(14),10,12-hexaen-17-yl}acetate involves multiple steps, starting from simpler organic molecules. The process typically includes:

    Formation of the Pentacyclic Core: This step involves cyclization reactions to form the pentacyclic structure. Common reagents include strong acids or bases to facilitate ring closure.

    Functional Group Modifications: Introduction of the dioxo and aza groups is achieved through oxidation and amination reactions, respectively.

    Esterification: The final step involves esterification to attach the octyl group to the acetate moiety. This is typically done using octanol and acetic anhydride under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Purification steps such as recrystallization and chromatography are crucial to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dioxo groups, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups, altering the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols and amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Octyl 2-{16,18-dioxo-17-azapentacyclo[6.6.5.0(2),?.0?,(1)?.0(1)?,(1)?]nonadeca-2(7),3,5,9(14),10,12-hexaen-17-yl}acetate has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development due to its unique structure and potential therapeutic effects.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism by which octyl 2-{16,18-dioxo-17-azapentacyclo[6.6.5.0(2),?.0?,(1)?.0(1)?,(1)?]nonadeca-2(7),3,5,9(14),10,12-hexaen-17-yl}acetate exerts its effects involves interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. Pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Octyl 2-{16,18-dioxo-17-azapentacyclo[6650(2),?0?,(1)?0(1)?,(1)?]nonadeca-2(7),3,5,9(14),10,12-hexaen-17-yl}acetate stands out due to its octyl ester group, which can influence its solubility, bioavailability, and interaction with biological targets

Properties

Molecular Formula

C28H31NO4

Molecular Weight

445.5 g/mol

IUPAC Name

octyl 2-(16,18-dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl)acetate

InChI

InChI=1S/C28H31NO4/c1-2-3-4-5-6-11-16-33-22(30)17-29-27(31)25-23-18-12-7-8-13-19(18)24(26(25)28(29)32)21-15-10-9-14-20(21)23/h7-10,12-15,23-26H,2-6,11,16-17H2,1H3

InChI Key

BPUZJMFUQNRCTP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC(=O)CN1C(=O)C2C(C1=O)C3C4=CC=CC=C4C2C5=CC=CC=C35

Origin of Product

United States

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